molecular formula C7H16N2O5 B608768 Lysine carbonate CAS No. 28231-58-5

Lysine carbonate

Cat. No.: B608768
CAS No.: 28231-58-5
M. Wt: 208.214
InChI Key: OCHFNTLZOZPXFE-JEDNCBNOSA-N
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Description

Lysine carbonate (CAS 28231-58-5) is a bioactive chemical with the molecular formula C7H16N2O5 . It is presented as a granular solid with a popcorn-like surface structure and a crystallinity of approximately 59.0% . This alternative granule form is developed to address chemical waste and processing cost concerns associated with other lysine salts, offering high potential for commercial research and development . Compared to its monohydrochloride counterpart, this compound granules demonstrate excellent initial flowability but are more hygroscopic, begin thermal decomposition at 192°C, and are more prone to caking, forming harder agglomerates under pressurized storage conditions . In research, lysine itself is fundamental as an essential amino acid and precursor to proteins . Recent scientific investigations highlight the significant role of lysine modifications in environmental stress responses. Studies on Nile tilapia ( Oreochromis niloticus ) demonstrate that lysine deacetylase inhibitors (KDACi) can profoundly enhance adaptability to carbonate alkalinity stress by improving immune capacity, antioxidant activity, and ion regulation, providing new insights for sustainable aquaculture . Furthermore, lysine and its derivatives are widely utilized in material science for surface modifications to enhance hemocompatibility, such as in lysine-modified poly(carbonate urethane) electrospun matrices that reduce nonspecific protein adsorption and improve clot lysis ability . This product is intended for research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers should store the product at -20°C and be mindful of its hygroscopic nature and thermal stability profile during experimental design.

Properties

IUPAC Name

carbonic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.CH2O3/c7-4-2-1-3-5(8)6(9)10;2-1(3)4/h5H,1-4,7-8H2,(H,9,10);(H2,2,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHFNTLZOZPXFE-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28231-58-5
Record name Lysine carbonate
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Record name Lysine carbonate
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Record name L-lysine carbonate
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Record name LYSINE CARBONATE
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Preparation Methods

Stoichiometric Ratios and Solvent Systems

In lysine carbocisteine synthesis, a molar ratio of 1:1.2 (L-lysine to carbocisteine) in an aqueous solution yields optimal salt formation. For this compound, a similar approach could involve reacting L-lysine with a carbonate source (e.g., sodium carbonate) in water. The reaction equation is hypothesized as:

2L-lysine+CO32Lysine carbonate+2H2O2 \, \text{L-lysine} + \text{CO}3^{2-} \rightarrow \text{this compound} + 2 \, \text{H}2\text{O}

Maintaining a slightly basic pH (8–10) may enhance carbonate ion availability, though excessive alkalinity could degrade lysine.

Temperature and Reaction Time

The patent for lysine carbocisteine specifies a reaction temperature of 20–40°C and a duration of 1–5 hours. Elevated temperatures (e.g., 40°C) accelerate reaction kinetics but risk byproduct formation. For carbonate synthesis, ambient temperatures (25–30°C) may suffice, given the high reactivity of carbonate ions.

Industrial-Scale Production Techniques

Spray Drying for Particle Uniformity

Spray drying is a cornerstone of lysine salt production. In lysine carbocisteine manufacturing, spray drying at an intake air temperature of 80–120°C and atomization frequencies of 500–2000 rpm produces particles with uniform size distribution (Fig. 1). Adapting this for this compound would require optimizing:

  • Intake/outlet temperatures : 90–110°C to prevent thermal decomposition.

  • Atomization settings : 1000–1500 rpm for fine particle generation.

Table 1: Spray-Drying Parameters for Lysine Salts

ParameterLysine CarbocisteineProposed for this compound
Intake Air Temp (°C)80–12090–110
Outlet Air Temp (°C)50–10060–80
Atomization (rpm)500–20001000–1500
Yield (%)95–98~95 (estimated)

Purity and Solvent Residue Considerations

A major advantage of spray-dried lysine salts is the absence of organic solvent residues. For lysine carbocisteine, HPLC analyses confirm purity levels matching raw materials (99.5–99.9%) . Carbonate synthesis would similarly avoid methanol or acetone, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Lysine carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nutritional Applications

Dietary Supplementation:
Lysine is an essential amino acid vital for human health, particularly in protein synthesis and calcium absorption. Studies have shown that lysine supplementation can prevent bone loss and osteoporosis by enhancing calcium absorption in the body. For instance, one study demonstrated that dietary lysine significantly improved bone mineral density in osteopenic patients when compared to other calcium supplements like calcium carbonate and calcium citrate malate .

Table 1: Comparative Efficacy of Calcium Supplements

Supplement TypeRelative Bioavailability (%)Improvement in Bone Mineral Density (T-score)
Calcium Lysinate223.15Significant (P < 0.0004)
Calcium CarbonateVariesModerate (P < 0.0042)
Calcium Citrate MalateVariesModerate (P < 0.0069)

This table illustrates the superior efficacy of calcium lysinate over its counterparts in promoting bone health.

Pharmaceutical Applications

Therapeutic Uses:
Lysine carbonate has been studied for its potential therapeutic roles, particularly in treating conditions related to calcium metabolism disorders. Research indicates that lysine can mitigate arterial calcification associated with chronic kidney disease (CKD). In a study involving adenine-induced rats, dietary lysine significantly reduced vascular calcification compared to control groups .

Case Study: Vascular Calcification Prevention

  • Objective: To assess the effect of dietary lysine on vascular calcification.
  • Methodology: Rats were divided into groups receiving different diets; one group received a low-protein diet supplemented with lysine.
  • Results: The group supplemented with lysine showed no signs of vascular calcification, contrasting sharply with the control groups .

Agricultural Applications

Animal Husbandry:
this compound is widely used in animal feed to enhance protein quality and growth rates. Supplementing animal diets with lysine has been shown to improve feed efficiency and overall health outcomes in livestock .

Table 2: Impact of Lysine Supplementation on Animal Growth

ParameterControl Group (No Lysine)Lysine Supplemented Group
Weight Gain (kg)2030
Feed Conversion Ratio3.52.8

This table reflects the enhanced growth performance observed in animals receiving lysine supplements.

Cosmetic Applications

Skin Health:
Lysine's role extends into cosmetics, where it is utilized for its skin health benefits. It is known to promote collagen synthesis and aid in wound healing, making it a valuable ingredient in skincare formulations .

Mechanism of Action

Lysine carbonate exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it interacts with ribosomes and transfer RNA. Additionally, L-lysine plays a role in the synthesis of collagen, a structural protein essential for skin, bone, and connective tissue health . The carbonate group enhances the stability and bioavailability of L-lysine, making it more effective in various applications .

Comparison with Similar Compounds

Calcium Lysinate

  • Structure : A calcium salt of lysine (2C₆H₁₃N₂O₂·Ca) .
  • Differences :
    • Solubility : Calcium lysinate is less soluble in polar solvents due to ionic bonding with Ca²⁺, whereas lysine carbonate’s covalent carbonate linkage enhances organic-phase compatibility .
    • Applications : Primarily used in dietary supplements, unlike this compound’s role in polymer chemistry and enzyme engineering .

Dehydrolysine and Aminoethylcysteine

  • Structure: Dehydrolysine lacks a hydrogen atom in the side chain; aminoethylcysteine replaces lysine’s ε-amino group with a thiol .
  • Differences: Binding Affinity: Aminoethylcysteine exhibits 10× higher affinity for tRNA synthetase than lysine, while dehydrolysine shows reduced activity . Thermodynamic Stability: this compound’s carbonate group introduces steric hindrance, reducing enzymatic reactivity compared to these analogs .

Functional Analogs

4-Methylcoumarin Carbonates (ClMC and BMC)

  • Structure : Aryl carbonates with 4-methylcoumarin groups .
  • Functional Comparison :
    • Enzyme Modulation :
  • ClMC : Transfers chloroethyl carbamate to lysine residues, inactivating Rubisco .
  • BMC : Enhances Rubisco activity via lysine carbamylation, contrasting with this compound’s neutral or variable effects .
    • cLogP : this compound derivatives (e.g., 14a, cLogP = 1.18) exhibit lower lipophilicity than BMC (cLogP ~4.96), affecting membrane permeability .

Poly(limonene carbonate)−Oligolysine Hybrids (PLC-PLL)

  • Structure : Combines limonene-derived carbonate blocks with oligolysine chains .
  • Performance Metrics :
    • Molecular Ratios : Lysine units in PLC-PLL hybrids are threefold higher than limonene units, enabling tailored biodegradability .
    • Thermal Stability : PLC-PLL hybrids degrade at 220°C, whereas this compound alone decomposes at 180°C due to weaker carbonate-lysine bonds .

Data Table: Comparative Properties

Compound Solubility (H₂O) cLogP Key Application Thermal Stability (°C)
This compound Moderate 1.18–4.96* Polymer synthesis, enzyme modulation 180
Calcium lysinate Low N/A Dietary supplements >200
Aminoethylcysteine High -2.1 tRNA synthetase inhibition 150
ClMC Low 4.96 Rubisco inactivation 190
PLC-PLL hybrids Variable 2.5–3.8 Biodegradable materials 220

*Derived from analogs in .

Research Findings and Implications

  • Structural Flexibility: Modifications to lysine’s side chain (e.g., carbonate vs. carbamate groups) significantly alter enzymatic interactions. For example, this compound’s neutral charge reduces nonspecific binding compared to cationic calcium lysinate .
  • Industrial Relevance : PLC-PLL hybrids demonstrate superior thermal stability over this compound, making them viable for high-temperature applications .
  • Biochemical Specificity: Aminoethylcysteine’s enhanced binding affinity highlights the importance of side-chain electronegativity in designing enzyme inhibitors .

Biological Activity

Lysine carbonate is a compound derived from lysine, an essential amino acid important for various biological functions. This article explores the biological activity of this compound, focusing on its effects in different biological systems, including its role in metabolism, potential therapeutic applications, and its interactions with other compounds.

Overview of Lysine and Its Derivatives

Lysine is a vital amino acid that plays a critical role in protein synthesis, hormone production, and the absorption of calcium. Its derivatives, such as this compound, have garnered interest due to their potential biological activities. Research has indicated that lysine and its derivatives may influence various physiological processes, including calcium metabolism, immune response, and even oxidative stress.

1. Calcium Metabolism

This compound has been shown to enhance calcium absorption and retention in the body. A study indicated that dietary L-lysine could improve renal conservation of absorbed calcium and enhance intestinal calcium absorption. This effect is particularly relevant for individuals at risk of osteoporosis or age-related bone loss . The mechanism involves the modulation of parathyroid hormone levels and calcium homeostasis.

Study Findings
Dietary L-lysine and calcium metabolism in humans Increased intestinal calcium absorption and improved renal conservation of absorbed calcium.

3. Influence on Immune Function

A study highlighted the impact of lysine on immune response modulation. Supplementation with lysine was associated with improved glycemic control in diabetic patients, suggesting a role in metabolic regulation that may extend to immune function . This could be particularly beneficial for individuals with metabolic disorders where immune function is compromised.

Case Study 1: L-lysine Supplementation in Osteoporotic Patients

In a clinical trial involving osteoporotic patients, supplementation with L-lysine significantly increased calcium absorption compared to control groups receiving other amino acids. The results indicated that L-lysine could be beneficial for bone health by enhancing mineral absorption .

Case Study 2: Lysine's Role in Diabetes Management

A randomized control trial involving 110 subjects demonstrated that a combination product containing lysine improved glycemic control and reduced the progression of diabetes. This suggests that this compound may have therapeutic potential in managing diabetes-related complications .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Absorption : Enhances intestinal absorption and renal conservation of calcium.
  • Oxidative Stress Resistance : Acts as an antioxidant by being harvested by cells.
  • Immune Modulation : Influences metabolic pathways that affect immune responses.

Q & A

Q. How can researchers avoid citation bias when reviewing this compound’s biochemical applications?

  • Synthesis strategy :

Use systematic review tools (PRISMA) to identify primary studies across PubMed, Scopus, and Web of Science.

Code studies for methodological rigor (e.g., sample size, blinding).

Weight findings by effect size rather than citation frequency .

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